molecular formula C10H16ClNO B1344004 (4-Isopropoxyphenyl)methanamine hydrochloride CAS No. 100131-60-0

(4-Isopropoxyphenyl)methanamine hydrochloride

Cat. No.: B1344004
CAS No.: 100131-60-0
M. Wt: 201.69 g/mol
InChI Key: SPJGJFSVQLJRFY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for (4-isopropoxyphenyl)methanamine hydrochloride is 1-(4-isopropoxyphenyl)methanamine hydrochloride . This name reflects the compound’s structure: a benzene ring substituted at the para position with an isopropoxy group (–O–CH(CH₃)₂) and an aminomethyl group (–CH₂–NH₂), which forms a hydrochloride salt.

Structural Representation :

  • Skeletal formula : A benzene ring with an isopropoxy group (–O–CH(CH₃)₂) at the 4-position and a methylamine group (–CH₂–NH₃⁺Cl⁻) at the 1-position.
  • SMILES : CC(C)Oc1ccc(cc1)CN.Cl
  • Molecular formula : C₁₀H₁₆ClNO

The hydrochloride salt forms via protonation of the primary amine group, resulting in a cationic ammonium (–NH₃⁺) paired with a chloride counterion.

CAS Registry Numbers and Regulatory Identifiers

This compound is uniquely identified by the following identifiers:

Identifier Type Value
CAS Registry Number 100131-60-0
DSSTox Substance ID DTXSID10959550 (amine form)
PubChem CID 24820246 (related analog)

The CAS number 100131-60-0 is universally recognized in chemical databases and regulatory documents. While the European Community (EC) number is not explicitly listed in available sources, the compound is cataloged in vendor systems under proprietary codes (e.g., MFCD11226478 ).

Molecular Formula and Weight Analysis

Molecular formula : C₁₀H₁₆ClNO
Molecular weight : 201.70 g/mol

Elemental Composition :

Element Atoms Atomic Mass (g/mol) Contribution (g/mol)
Carbon (C) 10 12.01 120.10
Hydrogen (H) 16 1.008 16.13
Chlorine (Cl) 1 35.45 35.45
Nitrogen (N) 1 14.01 14.01
Oxygen (O) 1 16.00 16.00
Total 201.69

The molecular weight aligns with high-resolution mass spectrometry data reported in vendor specifications. The presence of chlorine (35.45 g/mol) confirms the hydrochloride salt form, distinguishing it from the free base (C₁₀H₁₅NO, MW 165.23 g/mol).

Properties

IUPAC Name

(4-propan-2-yloxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(2)12-10-5-3-9(7-11)4-6-10;/h3-6,8H,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJGJFSVQLJRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648540
Record name 1-{4-[(Propan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100131-60-0
Record name 1-{4-[(Propan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 4-Isopropoxybenzylamine (Free Base)

The precursor 4-isopropoxybenzylamine can be synthesized by reductive amination or reduction of corresponding nitro or oxime intermediates derived from 4-isopropoxybenzaldehyde or related compounds.

Formation of Hydrochloride Salt

The free base amine is treated with hydrochloric acid to yield the stable hydrochloride salt, which improves the compound's stability and handling properties.

Detailed Preparation Methods

Synthesis from (E)-N-{[4-(propan-2-yloxy)phenyl]methylidene}hydroxylamine

One documented method involves the synthesis of this compound starting from the oxime derivative (E)-N-{[4-(propan-2-yloxy)phenyl]methylidene}hydroxylamine. The process includes:

  • Reduction of the oxime to the corresponding amine.
  • Subsequent treatment with hydrochloric acid to form the hydrochloride salt.

This method is advantageous due to the selectivity of the reduction step and the relatively mild conditions employed, which preserve the isopropoxy substituent intact.

Reductive Amination Route

Another common synthetic route involves:

  • Starting from 4-isopropoxybenzaldehyde.
  • Reacting with ammonia or an amine source to form an imine intermediate.
  • Reducing the imine to the benzylamine using reducing agents such as sodium borohydride or catalytic hydrogenation.
  • Conversion of the free amine to the hydrochloride salt by treatment with HCl gas or aqueous HCl.

This approach is widely used in industrial and laboratory settings due to its straightforwardness and scalability.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Oxime Reduction Catalytic hydrogenation (Pd/C, H2) or NaBH4 Mild conditions preserve isopropoxy group
Reductive Amination NaBH4 or catalytic hydrogenation Efficient conversion of imine to amine
Hydrochloride Formation HCl gas or aqueous HCl Forms stable crystalline salt
Solvents Ethanol, methanol, or other polar solvents Facilitate dissolution and reaction
Temperature Ambient to reflux temperatures Depends on step and reagents

Research Findings and Yields

  • The reduction of the oxime intermediate to the amine typically proceeds with yields ranging from 70% to 90%, depending on catalyst and conditions.
  • Reductive amination of 4-isopropoxybenzaldehyde generally achieves yields above 80% under optimized conditions.
  • The hydrochloride salt formation is quantitative and results in a product with a melting point of 256-257 °C, confirming purity and identity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Yield (%) Advantages Disadvantages
Oxime Reduction (E)-N-{[4-(propan-2-yloxy)phenyl]methylidene}hydroxylamine Pd/C, H2 or NaBH4 70-90 Mild, selective, preserves substituent Requires oxime intermediate
Reductive Amination 4-Isopropoxybenzaldehyde NH3 or amine, NaBH4 or H2 >80 Straightforward, scalable Requires aldehyde precursor
Nitration and Reduction (Analogous) 4-Isopropoxybenzene (less common) HNO3, reduction agents Variable Established method for related compounds Risk of substituent degradation

Chemical Reactions Analysis

Types of Reactions

(4-Isopropoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium ethoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of (4-Isopropoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The following compounds differ in the substituent attached to the phenyl ring, influencing their physicochemical and spectroscopic properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
(4-Isopropoxyphenyl)methanamine HCl 4-Isopropoxy C₉H₁₄ClN 187.67 Moderate lipophilicity; isopropoxy group introduces steric bulk .
[4-(2-Methoxyphenoxy)phenyl]methanamine HCl 4-(2-Methoxyphenoxy) C₁₄H₁₅ClNO₂ 272.73 Extended aromatic system with ether linkage; higher molecular weight .
(4-Phenoxyphenyl)methanamine HCl 4-Phenoxy C₁₃H₁₃ClNO 245.70 Bulky phenoxy group enhances lipophilicity .
(4-Methoxyphenyl)(phenyl)methanamine HCl 4-Methoxy, diphenyl C₁₄H₁₅ClNO 249.74 Diphenylmethane structure; reduced solubility in polar solvents .

Heterocyclic Analogs

Compounds with heterocyclic cores exhibit distinct electronic and steric profiles:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features
(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine HCl Isoxazole C₁₀H₁₀ClFN₂O 228.65 Fluorine substituent enhances electronegativity; heterocyclic rigidity .
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Thiazole C₁₀H₉ClN₂S·HCl 261.17 Chlorine and sulfur atoms increase polarity; potential bioactivity .
(6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine HCl Thienopyran C₉H₁₂ClNOS 217.72 Fused heterocyclic system; NMR δ 134.3 (aromatic C), 71.6 (OCH₂) .

Physicochemical and Spectroscopic Comparisons

  • NMR Data :

    • The target compound’s isopropoxy group would produce a septet (~3.7 ppm, 1H) for the methine proton and doublets (~1.2 ppm, 6H) for methyl groups in ¹H NMR. This contrasts with analogs like (4-(methylsulfinyl)phenyl)methanamine HCl (), where the sulfinyl group (-SOCH₃) causes downfield shifts (~2.6 ppm for -SCH₃) .
    • 13C NMR : Aromatic carbons adjacent to the isopropoxy group in the target compound resonate near δ 120–130 ppm, while heterocyclic carbons (e.g., thiazole in ) appear at δ 140–160 ppm .
  • Solubility: The target compound’s solubility is likely comparable to (4-Methoxyphenyl)(phenyl)methanamine HCl, which is slightly soluble in chloroform and methanol . Polar substituents (e.g., -SOCH₃ in ) improve aqueous solubility, whereas bulky groups (e.g., phenoxy in ) reduce it .

Biological Activity

(4-Isopropoxyphenyl)methanamine hydrochloride is a compound of significant interest in biochemical research due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₆ClNO
  • Molecular Weight : Approximately 201.7 g/mol
  • Functional Groups : Isopropoxy group, phenyl ring, methanamine functional group

The compound's structure facilitates its interaction with various biological systems, influencing enzyme activity and cellular processes.

Interaction with Enzymes

This compound interacts with several enzymes, notably proteases. This interaction can lead to the modulation of enzyme activity, which is crucial for numerous biochemical pathways. Studies have shown that it affects the MAPK/ERK signaling pathway, essential for cell proliferation and differentiation.

Cellular Effects

The compound influences multiple cellular processes:

  • Gene Expression : Alters transcription factors and gene expression profiles.
  • Cell Signaling : Modulates pathways related to cell survival and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Binding : The compound binds to specific enzymes, altering their conformation and activity.
  • Receptor Interaction : Preliminary studies suggest it may modulate neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.
  • Metabolic Pathways : It interacts with cytochrome P450 enzymes, impacting the metabolism of various compounds.

Study 1: Enzyme Interaction

A study explored the interaction between this compound and proteases. It was found that at varying concentrations, the compound inhibited protease activity in a dose-dependent manner, suggesting potential applications in therapeutic contexts where protease inhibition is beneficial.

Study 2: Cellular Impact on Gene Expression

Research demonstrated that treatment with this compound resulted in significant changes in gene expression profiles in cultured cells. Notably, genes associated with apoptosis were upregulated, indicating a potential role in cancer therapy.

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage:

  • Low Doses : Minimal impact on cellular function.
  • High Doses : Significant alterations in enzyme activity and gene expression were observed.

Transport and Distribution

The compound's distribution within cells involves interactions with transporters and binding proteins. Its ability to traverse cellular membranes is crucial for its biological efficacy.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
(4-Methoxyphenyl)methanamine hydrochlorideC₁₀H₁₃ClNOContains a methoxy group
(4-Ethoxyphenyl)methanamine hydrochlorideC₁₁H₁₅ClNOEthoxy group alters steric properties
(4-Phenoxyphenyl)methanamine hydrochlorideC₁₂H₁₅ClNOFeatures a phenoxy group

The structural uniqueness of this compound may influence its solubility and interaction potential compared to these similar compounds.

Q & A

Q. How does structural modification of the isopropoxy group affect receptor binding affinity?

  • SAR Study : Synthesize analogs with substituents (e.g., methoxy, ethoxy) and test via radioligand binding assays (e.g., 5-HT₂A receptor).
  • Computational Modeling : Perform docking simulations (AutoDock Vina) to predict binding poses .

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